(5E)-5-[4-(isopentyloxy)-3-methoxybenzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-5-[4-(isopentyloxy)-3-methoxybenzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(isopentyloxy)-3-methoxybenzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the benzylidene and isopentyloxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(isopentyloxy)-3-methoxybenzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ethanol or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
(5E)-5-[4-(isopentyloxy)-3-methoxybenzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(isopentyloxy)-3-methoxybenzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (5E)-5-[4-(isopentyloxy)-3-methoxybenzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H25N3O3S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(5E)-5-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H25N3O3S/c1-15(2)11-12-30-19-10-7-17(13-20(19)29-4)14-21-23(28)27-24(31-21)25-22(26-27)18-8-5-16(3)6-9-18/h5-10,13-15H,11-12H2,1-4H3/b21-14+ |
InChI Key |
TYEXNWQNOBMSCX-KGENOOAVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OCCC(C)C)OC)/SC3=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCCC(C)C)OC)SC3=N2 |
Origin of Product |
United States |
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